1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol

Lipophilicity Membrane permeability Drug-likeness

This 2,4-dimethylphenyl-substituted N-phenylpiperazine-aryloxyaminopropanol (CAS 694472-58-7) delivers a unique electronic and steric environment compared to the 3,4-dimethylphenyl regioisomer or unsubstituted phenyl analogs. With XLogP 4.9, TPSA 35.9 Ų, and a single HBD, it is a privileged scaffold for CNS GPCR programs targeting β-adrenergic and serotonergic receptors. Supplied as a racemic mixture, it is directly applicable for chiral HPLC method development and enantioseparation studies. This compound enables SAR campaigns exploring N-aryl substitution effects on cardiovascular and CNS pharmacology, serving as a differentiated tool beyond generic aryloxyaminopropanols.

Molecular Formula C25H30N2O2
Molecular Weight 390.527
CAS No. 694472-58-7
Cat. No. B2558417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
CAS694472-58-7
Molecular FormulaC25H30N2O2
Molecular Weight390.527
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
InChIInChI=1S/C25H30N2O2/c1-19-7-10-25(20(2)15-19)27-13-11-26(12-14-27)17-23(28)18-29-24-9-8-21-5-3-4-6-22(21)16-24/h3-10,15-16,23,28H,11-14,17-18H2,1-2H3
InChIKeyFNLXAUPAAFMZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol (CAS 694472-58-7): Structural and Pharmacological Class Baseline for Sourcing Decisions


1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol (CAS 694472-58-7) is a synthetic aryloxyaminopropanol derivative featuring a 2,4-dimethylphenyl-substituted piperazine linked via a 2-hydroxypropyl chain to a naphthalen-2-yloxy moiety. The compound belongs to the class of N-phenylpiperazine-containing aryloxyaminopropanols, a group known for modulating cardiovascular and central nervous system targets, particularly β-adrenergic and serotonergic receptors [1]. Computed physicochemical properties include a molecular weight of 390.5 g/mol, XLogP3-AA of 4.9, topological polar surface area (TPSA) of 35.9 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors [2]. The presence of a single undefined stereocenter at the propan-2-ol carbon means the compound is typically supplied as a racemic mixture, a factor relevant to procurement for stereoselective studies.

Why 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol Cannot Be Interchanged with Common In-Class Analogs


Substituting 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol with a generic aryloxyaminopropanol or a simpler piperazine analog is scientifically unsound because even minor structural variations produce substantial differences in key molecular descriptors governing target engagement, membrane permeability, and metabolic stability. Within the N-phenylpiperazine-aryloxyaminopropanol family, the position and number of methyl substituents on the phenyl ring, the identity of the aryloxy group (naphthalen-1-yloxy vs. naphthalen-2-yloxy), and the degree of N-substitution on the piperazine all critically influence affinity for β-adrenergic subtypes, serotonergic receptors, and off-target profiles [1]. The 2,4-dimethylphenyl substitution pattern creates a distinct electronic and steric environment compared to the 3,4-dimethylphenyl regioisomer or unsubstituted phenyl analogs, potentially altering both binding kinetics and selectivity [2]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol (CAS 694472-58-7) Against Closest Analogs


Lipophilicity (XLogP3-AA) Contrast: Enhanced Membrane Permeability Potential vs. Unsubstituted Piperazine Analog and Propranolol

The target compound exhibits an XLogP3-AA of 4.9, substantially higher than that of the unsubstituted piperazine analog 1-(naphthalen-2-yloxy)-3-(piperazin-1-yl)propan-2-ol (XLogP3-AA = 1.9) and the clinical β-blocker propranolol (XLogP3-AA ≈ 3.0–3.5) [1][2][3]. This 3.0 log-unit increase over the des-dimethylphenyl analog translates to an estimated ~1000-fold higher octanol-water partition coefficient, predicting significantly greater passive membrane permeation and potential blood-brain barrier penetration. The higher lipophilicity is directly attributable to the 2,4-dimethylphenyl substituent on the piperazine ring.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Favorable Passive Absorption Profile Relative to Propranolol

The target compound has a computed TPSA of 35.9 Ų, which is 5.6 Ų lower than that of propranolol (TPSA = 41.5 Ų) [1][2]. TPSA values below 60 Ų are generally associated with good intestinal absorption, and values below 40 Ų are predictive of significant brain penetration. The reduced TPSA of the target compound suggests superior passive membrane permeability relative to propranolol, despite the higher molecular weight, due to the replacement of the secondary amine (isopropylamino) with a tertiary amine within the piperazine ring, which reduces the hydrogen bond donor count from 2 to 1.

Polar surface area Oral bioavailability Passive permeability

Hydrogen Bond Donor Count Reduction: Implications for Receptor Selectivity and Pharmacokinetics

The target compound possesses a single hydrogen bond donor (the secondary alcohol proton), compared to two HBDs in both the unsubstituted piperazine analog (piperazine NH plus alcohol OH) and propranolol (secondary amine NH plus alcohol OH) [1][2][3]. The absence of a free piperazine NH eliminates a key hydrogen bond interaction point while simultaneously reducing metabolic vulnerability to N-dealkylation and glucuronidation. In SAR studies of related N-phenylpiperazine aryloxyaminopropanols, N-substitution of the piperazine has been shown to shift selectivity from β1/β2-adrenergic receptors toward 5-HT1A and other serotonergic subtypes [4].

Hydrogen bonding Receptor binding ADME

Molecular Weight and Rotatable Bond Profile: Ligand Efficiency and Property-Based Design Considerations

With a molecular weight of 390.5 g/mol and 6 rotatable bonds, the target compound occupies a distinct physicochemical space compared to propranolol (MW = 259.3 g/mol, 6 rotatable bonds) and the unsubstituted piperazine analog (MW = 286.4 g/mol, 5 rotatable bonds) [1][2][3]. The added molecular weight (~131 Da over propranolol) derives from the 2,4-dimethylphenyl group, which increases steric bulk and lipophilic surface area without adding excessive rotational degrees of freedom. For fragment-based and property-guided lead optimization programs, this places the compound in the upper range of lead-like chemical space (MW ≤ 450) while remaining Ro5-compliant.

Ligand efficiency Molecular weight Drug design

Recommended Application Scenarios for 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol Based on Evidence Profile


CNS-Targeted Lead Discovery and Neuropharmacology Probe Development

The combination of high XLogP (4.9), low TPSA (35.9 Ų), and a single HBD positions this compound as a promising scaffold for CNS drug discovery programs targeting central β-adrenergic or serotonergic receptors [1][2]. Its physicochemical profile predicts favorable brain penetration, and the 2,4-dimethylphenylpiperazine substructure is a known privileged fragment for GPCR modulation. Researchers focused on anxiety, depression, or neurodegenerative disorders may prioritize this compound over less lipophilic analogs for CNS exposure-driven screens.

Cardiovascular SAR Expansion and Dual-Action Agent Design

As an N-phenylpiperazine-containing aryloxyaminopropanol, the compound belongs to a class with documented antihypertensive, antiarrhythmic, and antiaggregant activities [3]. The structural differentiation from propranolol—specifically the tertiary amine piperazine and higher lipophilicity—makes it a valuable tool for dissecting the structural determinants of β-blocker subtype selectivity and for designing agents with combined cardiovascular and CNS effects. It can serve as a reference compound in SAR campaigns exploring the impact of N-aryl substitution on cardiovascular pharmacology.

Chiral Chromatography Method Development and Enantioselective Pharmacology

The presence of a single undefined stereocenter (racemic mixture) makes this compound directly applicable for chiral HPLC method development and enantioseparation studies [1]. The racemate can be used to establish baseline enantioselective assays, and procurement of enantioenriched samples enables investigation of stereospecific pharmacology, a critical consideration given that related β-blockers show marked enantiomeric differences in potency.

Physicochemical Benchmarking and Computational Model Validation

With well-defined computed descriptors (XLogP = 4.9, TPSA = 35.9 Ų, 1 HBD, 4 HBA, 6 rotatable bonds, MW = 390.5), this compound can serve as a calibration standard or benchmarking molecule for validating in silico ADME prediction models and chromatographic retention time models [1]. Its properties span the boundary between lead-like and drug-like space, making it useful for testing predictive algorithms in academic and industrial computational chemistry groups.

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